molecular formula C21H30N2O5 B5163599 methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate

methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate

カタログ番号: B5163599
分子量: 390.5 g/mol
InChIキー: UNBWHOYXJFJTCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate, also known as JNJ-38431055, is a novel compound developed by Janssen Pharmaceutica. It belongs to the class of compounds known as glycine transporter inhibitors and is currently being studied for its potential use in the treatment of various neurological and psychiatric disorders.

作用機序

Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate acts as a selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, this compound increases the availability of glycine, which in turn enhances NMDA receptor function. This leads to increased glutamatergic neurotransmission and has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase extracellular glycine levels in the brain, enhance NMDA receptor function, and increase glutamate release. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

実験室実験の利点と制限

One advantage of using methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate in lab experiments is its selectivity for GlyT1. This allows for more specific modulation of glycine transporters compared to other compounds that may target multiple transporters. However, one limitation is that the compound has poor solubility, which can make it difficult to administer in certain experiments.

将来の方向性

There are several potential future directions for the study of methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate. One potential direction is its use in the treatment of schizophrenia. Dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of schizophrenia, and GlyT1 inhibitors have been shown to have potential therapeutic effects in preclinical and clinical studies. Another potential direction is its use in the treatment of depression and anxiety. Preclinical studies have shown that GlyT1 inhibitors have anxiolytic and antidepressant-like effects, and clinical trials are currently underway to investigate their efficacy in these disorders. Additionally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.

合成法

The synthesis of methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate involves a multi-step process. The starting material is 3-methoxy-4-hydroxybenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-(4-hydroxy-3-methoxybenzoyl)glycine to form the desired compound.

科学的研究の応用

Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It is being studied for its ability to modulate glycine transporters, which are involved in the regulation of glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

特性

IUPAC Name

methyl 2-[[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxybenzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-26-19-13-15(21(25)22-14-20(24)27-2)7-8-18(19)28-17-9-11-23(12-10-17)16-5-3-4-6-16/h7-8,13,16-17H,3-6,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBWHOYXJFJTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)OC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。